![molecular formula C19H11ClF3N3OS B2520191 N-{3-[8-Chlor-6-(trifluormethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophencarboxamid CAS No. 2061725-70-8](/img/structure/B2520191.png)

N-{3-[8-Chlor-6-(trifluormethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophencarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

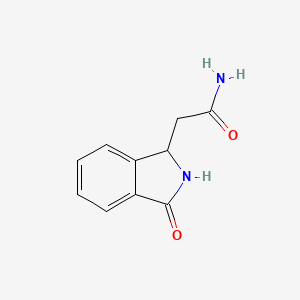

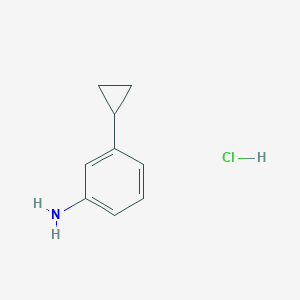

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H11ClF3N3OS and its molecular weight is 421.82. The purity is usually 95%.

BenchChem offers high-quality N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben diese Verbindung als einen potenziellen GLP-1R-Aktivator identifiziert. GLP-1R-Agonisten spielen eine entscheidende Rolle bei der Behandlung von Diabetes, indem sie die Glukose-Kontrolle verbessern. Insbesondere erhöht diese Verbindung die GLP-1-Sekretion und verbessert die Glukose-Ansprechbarkeit sowohl in vitro als auch in pharmakologischen Analysen .

- Imidazol-haltige Verbindungen haben in der Entwicklung neuer Medikamente an Bedeutung gewonnen. Im Kontext der Fibrose wurden mehrere Wege untersucht:

- Hemmung der Kollagensynthese: Verbindungen wie N 2,N 4 -bis (2-Methoxyethyl)pyridin-2,4-dicarboxamid und Ethyl-3,4-dihydroxybenzoat hemmen die Kollagensynthese in Leberfibrose-Modellen .

- TGF-β1-Modulation: 2-(Benzo[d][1,3]dioxol-5-yl)thiazol zeigt antifibrotische Aktivität, indem es die TGF-β1-Expression in Sternzellen der Leber blockiert .

- Antioxidative Eigenschaften: Nikotinsäure verhindert Fibrose, indem sie die TGF-β-Expression in der Leberfibrogenese reduziert .

- Die Verbindung könnte Auswirkungen auf die Hemmung der Kollagenablagerung haben. Beispielsweise reduziert Sorafenib (ein VEGFR-2- und PDGF-β-Inhibitor) die Kollagenablagerung in Leberfibrose-Modellen .

Glucagon-like Peptid-1-Rezeptor (GLP-1R) Agonisten

Anti-Fibrotische Mittel

Vaskulärer Endothelwachstumsfaktor-Rezeptor (VEGFR) und Plättchen-abgeleiteter Wachstumsfaktor (PDGF) Inhibition

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend für die Diabetesbehandlung, antifibrotische Strategien und möglicherweise andere therapeutische Bereiche ist. Forscher erforschen weiterhin ihr volles Potenzial, und weitere Studien sind im Gange, um ihre Wirksamkeit und Selektivität zu optimieren . 🌟

Wirkmechanismus

Target of Action

The primary target of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is the Glucagon-like Peptide 1 Receptor (GLP-1R) . This receptor plays a crucial role in glucose control and has been exploited for the treatment of diabetes .

Mode of Action

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide acts as a GLP-1R agonist . It interacts with the GLP-1R, leading to an increase in GLP-1 secretion . This, in turn, increases the glucose responsiveness in both in vitro and pharmacology analyses .

Biochemical Pathways

The activation of GLP-1R by N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide leads to a cascade of biochemical events. These include the direct stimulation of insulin release from the pancreatic β cell, suppression of glucagon release from the α cell, slowing of gastric emptying, and suppression of appetite . In addition, GLP-1 has been reported to increase β cell mass in rodents, reduce cell apoptosis, increase the glucose responsiveness of rodent and human islets in vitro, and stimulate the differentiation of rodent and human islet precursor cells into β cells .

Result of Action

The molecular and cellular effects of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide’s action are primarily related to its role as a GLP-1R agonist. It increases GLP-1 secretion, which in turn leads to a series of beneficial effects on glucose control, including increased insulin release, suppressed glucagon release, slowed gastric emptying, and suppressed appetite .

Biochemische Analyse

Biochemical Properties

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide interacts with the GLP-1R, a receptor that plays a crucial role in glucose control . The nature of these interactions involves the compound acting as an agonist, stimulating the receptor to increase GLP-1 secretion .

Cellular Effects

The compound influences cell function by increasing the glucose responsiveness. This is achieved through its interaction with the GLP-1R, which directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell .

Molecular Mechanism

N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide exerts its effects at the molecular level by binding to the GLP-1R. This binding interaction activates the receptor, leading to an increase in GLP-1 secretion and a subsequent increase in glucose responsiveness .

Temporal Effects in Laboratory Settings

The effects of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide over time in laboratory settings are currently being studied. Preliminary results suggest that the compound has a positive effect on glucose responsiveness .

Dosage Effects in Animal Models

Early results indicate that the compound has potential as an anti-diabetic treatment agent .

Metabolic Pathways

The metabolic pathways involving N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide are currently being studied. The compound is known to interact with the GLP-1R, which plays a key role in glucose metabolism .

Transport and Distribution

The compound’s interaction with the GLP-1R suggests that it may be localized to areas where this receptor is present .

Subcellular Localization

Given its interaction with the GLP-1R, it is likely that the compound is localized to the cell membrane, where this receptor is typically found .

Eigenschaften

IUPAC Name |

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF3N3OS/c20-14-8-12(19(21,22)23)9-26-10-15(25-17(14)26)11-3-1-4-13(7-11)24-18(27)16-5-2-6-28-16/h1-10H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBCSPFNBFXIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)